molecular formula C20H16ClFN2O5 B2947488 Methyl 4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate CAS No. 1357760-66-7

Methyl 4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate

Cat. No.: B2947488
CAS No.: 1357760-66-7
M. Wt: 418.81
InChI Key: LBCYBTINVMGLAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate is a quinoline-based small molecule characterized by a methoxy-substituted carbamoyl group at position 4 and a fluorine atom at position 6 of the quinoline core. The 3-chloro-4-methoxyphenyl moiety contributes to its steric and electronic profile, which may influence binding to biological targets such as enzymes or receptors.

Properties

IUPAC Name

methyl 4-[2-(3-chloro-4-methoxyanilino)-2-oxoethoxy]-6-fluoroquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN2O5/c1-27-17-6-4-12(8-14(17)21)23-19(25)10-29-18-9-16(20(26)28-2)24-15-5-3-11(22)7-13(15)18/h3-9H,10H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCYBTINVMGLAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)COC2=CC(=NC3=C2C=C(C=C3)F)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Carbamoylation: The carbamoyl group is introduced by reacting the quinoline derivative with 3-chloro-4-methoxyphenyl isocyanate.

    Esterification: The final step involves esterification to form the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and carbamoyl groups.

    Reduction: Reduction reactions can target the quinoline ring or the carbamoyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Methyl 4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity. The fluorine atom enhances its binding affinity and stability, making it a potent inhibitor. The exact pathways involved depend on the specific application, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Research Tools and Methodologies

  • Crystallography : SHELX programs and ORTEP-3 are widely used for structural validation. Hydrogen-bonding patterns (e.g., graph set analysis ) could elucidate stability differences between the target compound and .
  • Spectral Data : Exact mass tools (e.g., ) aid in purity assessment, critical for comparing analogs like and .

Biological Activity

Methyl 4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate, with the CAS number 1357760-66-7, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other therapeutic effects.

Chemical Structure and Properties

The molecular formula of the compound is C20H16ClFN2O5C_{20}H_{16}ClFN_2O_5, with a molecular weight of 418.8 g/mol. The presence of a fluorine atom at position C-6 is significant as it enhances the compound's interaction with biological targets, particularly DNA gyrase, which is crucial for bacterial DNA replication and transcription.

Antimicrobial Activity

Fluoroquinolones, including this compound, are known for their antimicrobial properties. The addition of a fluorine atom at C-6 has been shown to enhance the inhibitory activity against DNA gyrase, which is vital for bacterial survival. Studies indicate that compounds with similar structures exhibit potent activity against various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Comparison

Compound NameTarget BacteriaIC50 (µg/mL)
This compoundS. aureusTBD
Cpx-Drv (related compound)S. aureus2.125
Cpx-Drv (related compound)B. subtilis0.821

Note: TBD indicates that specific IC50 values for the target compound need to be determined through experimental studies.

Anticancer Activity

Recent studies have explored the anticancer potential of fluoroquinolone derivatives. The compound has shown promise in inhibiting cancer cell proliferation in various cell lines. For instance, derivatives similar to this compound have demonstrated significant cytotoxic effects against multiple cancer types.

Case Study: Anticancer Efficacy

In a study evaluating various fluoroquinolone derivatives, it was found that certain modifications led to enhanced activity against cancer cell lines such as breast and lung cancer. The mechanism of action appears to involve the induction of apoptosis and inhibition of topoisomerases, which are essential for DNA replication in cancer cells.

The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in DNA replication:

  • DNA Gyrase Inhibition : The fluorine atom enhances binding affinity to DNA gyrase, disrupting bacterial DNA replication.
  • Topoisomerase IV Inhibition : Similar compounds have shown effectiveness against topoisomerases, leading to cell death in rapidly dividing cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.